n-(2,4-Dichloro-6-nitrophenyl)acetamide

Description

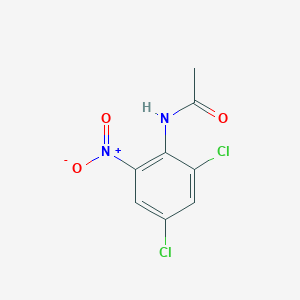

N-(2,4-Dichloro-6-nitrophenyl)acetamide is a substituted acetamide derivative featuring a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a nitro group at position 6, and an acetamide moiety (-NHCOCH₃) at the para position.

Properties

CAS No. |

65078-75-3 |

|---|---|

Molecular Formula |

C8H6Cl2N2O3 |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

N-(2,4-dichloro-6-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |

InChI Key |

HMZLGAJIRGFBFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-Dichloro-6-nitrophenyl)acetamide can be synthesized through the reaction of 2,4-dichloro-6-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction typically involves dissolving 2,4-dichloro-6-nitroaniline in anhydrous tetrahydrofuran (THF), adding pyridine, and then adding acetic anhydride. The mixture is stirred overnight at room temperature under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichloro-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions:

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-Dichloro-6-nitrophenyl)acetamide has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: The compound is utilized in the development of advanced materials with specific properties.

Environmental Studies: It is studied for its potential impact on the environment and its role in pollution control.

Mechanism of Action

The mechanism of action of N-(2,4-Dichloro-6-nitrophenyl)acetamide is not well-documented. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets. The presence of electron-withdrawing groups (chlorine and nitro) on the aromatic ring may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Halogen-Substituted Nitrophenylacetamides

- N-(2,4-Difluoro-6-nitrophenyl)acetamide (CAS 441-30-5): Structure: Differs by replacing chlorine atoms with fluorine at positions 2 and 3. Molecular Formula: C₈H₆F₂N₂O₃ (vs. C₈H₅Cl₂N₂O₃ for the dichloro analog).

- N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide (CAS 1119450-66-6): Structure: Contains a dichlorophenylmethyl group and a nitrophenyl group attached to the acetamide nitrogen.

Agrochemical Acetamides

- Alachlor (CAS 15972-60-8): Structure: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Key Differences: Lacks the nitro group but includes ethoxy and methoxymethyl substituents. Applications: Widely used as a pre-emergent herbicide.

Pretilachlor (CAS 51218-49-6) :

- Structure : 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

- Comparison : The propoxyethyl group enhances hydrophobicity, which could improve soil adsorption. In contrast, the nitro group in N-(2,4-dichloro-6-nitrophenyl)acetamide may increase electrophilicity, affecting its mode of action in biological systems .

Pharmaceutical Acetamides

- Pyridazin-3(2H)-one Derivatives (e.g., FPR2 Agonists): Structure: Include substituents like 4-methoxybenzyl and methyl groups on a pyridazinone core linked to acetamide. Key Differences: The heterocyclic pyridazinone ring introduces hydrogen-bonding sites absent in this compound. Such structural complexity is critical for receptor specificity (e.g., FPR2 activation) but may reduce synthetic accessibility compared to the simpler phenylacetamide .

- Pyrrole Alkaloid Derivatives (e.g., Fusarium incarnatum isolates): Structure: Feature hydroxymethylpyrrole groups linked to acetamide. antimicrobial effects) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biodegradation : Chlorine substituents may slow environmental degradation compared to methoxy or alkyl groups in agrochemical acetamides, necessitating further ecotoxicological studies .

- Biological Activity: While pyridazinone and pyrrole-based acetamides show promise in targeting specific receptors (e.g., FPR2), the dichloro-nitro derivative’s simpler structure could serve as a scaffold for developing broad-spectrum antimicrobial agents, leveraging nitro group redox activity .

Biological Activity

N-(2,4-Dichloro-6-nitrophenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a dichloro and nitro substitution on a phenyl ring, connected to an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 248.07 g/mol.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the nitro group enhances its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets.

- Enzyme Inhibition : Research indicates that this compound may function as an inhibitor for various enzymes, including α-glucosidase and matrix metalloproteinases (MMPs), which are involved in glucose metabolism and extracellular matrix remodeling, respectively .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Biological Activity Data

The following table summarizes the biological activities and IC50 values reported for this compound and related compounds:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | α-Glucosidase Inhibition | 45.26 ± 0.03 |

| 2,6-Dichlorophenyl Acetamide | α-Glucosidase Inhibition | 46.25 ± 0.89 |

| Acarbose (control) | α-Glucosidase Inhibition | 750.1 ± 0.23 |

| N-(2,4-Difluoro-6-nitrophenyl)acetamide | Antimicrobial | Not specified |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and type of substituents on the phenyl ring significantly affect the biological activity of these compounds:

- Chloro Substituents : The presence of chlorinated groups at specific positions enhances enzyme inhibition potency.

- Nitro Group : The nitro group is crucial for maintaining high inhibitory activity against α-glucosidase.

- Substitution Variability : Variations in substituents lead to differing potencies; for example, replacing chlorine with other halogens can result in decreased activity .

Case Studies

- Study on α-Glucosidase Inhibition : A study evaluated various derivatives of phenylacetamides for their inhibitory effects on α-glucosidase. This compound was among the most potent inhibitors identified in this series, demonstrating significant potential for managing postprandial hyperglycemia in diabetic patients .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of nitro-substituted acetamides, including this compound. Results indicated effective inhibition against multiple bacterial strains, suggesting its utility as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.